molecular formula C11H17N5O3 B2541162 8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 923688-70-4

8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2541162
CAS No.: 923688-70-4
M. Wt: 267.289
InChI Key: XZQLXBPGEGXWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyethylamino group, a methyl group, and a propyl group attached to a purine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Reaction with Hydroxyethylamine: The purine derivative is reacted with hydroxyethylamine under controlled conditions to introduce the hydroxyethylamino group.

    Alkylation: The intermediate product is then subjected to alkylation reactions to introduce the methyl and propyl groups at the appropriate positions on the purine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the purine ring or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target proteins, while the purine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups and their arrangement on the purine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(2-hydroxyethylamino)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-3-5-16-7-8(13-10(16)12-4-6-17)15(2)11(19)14-9(7)18/h17H,3-6H2,1-2H3,(H,12,13)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQLXBPGEGXWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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